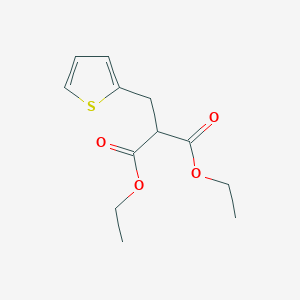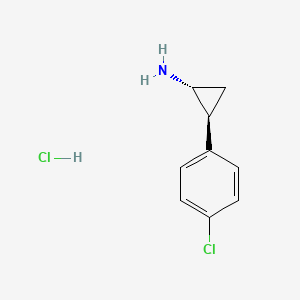
Isorumelenic acid
Übersicht
Beschreibung
Isorumelenic acid is a naturally occurring fatty acid . Its systematic name is 9Z,13E,15Z-octadecatrienoic acid . Structurally, it belongs to the class of unsaturated fatty acids and specifically falls under the subclass of octadecanoids . The chemical formula for Isorumelenic acid is C₁₈H₃₀O₂ . It is characterized by its triple conjugated double bonds in the carbon chain .
Molecular Structure Analysis
Isorumelenic acid has a linear carbon backbone with three double bonds. Its IUPAC name indicates the positions of these double bonds: 9Z,13E,15Z . The molecule consists of 18 carbon atoms (hence the abbreviation FA 18:3 ) and two oxygen atoms. The carboxylic acid group at one end confers its acidic properties .
Wissenschaftliche Forschungsanwendungen
Development and Evaluation of Research Repository Systems
- Knowledge Management in Scientific Research : A study emphasized the importance of knowledge derived from scientific discoveries for information management. The development of web applications like the Institutionally Farmed Research Online Repository and Management System can aid in the utilization and reproduction of new knowledge, which is crucial for managing research resources including those related to Isorumelenic acid (Javier et al., 2022).
Applications in Agricultural Science
- Humic Acids in Agriculture : Research on the effects of humic acid on plant growth, photosynthetic metabolism, and grain quality provides insights into agricultural applications of similar compounds. Such studies can inform research on Isorumelenic acid, particularly if it possesses similar properties (Delfine et al., 2005).
Biochemical and Biomedical Research
- Isothermal Amplification Techniques : Isothermal amplification methods in biosensing for DNA, RNA, and other biomolecules can be crucial in understanding the biochemical properties of Isorumelenic acid. These methods have applications in biomedicine, bioimaging, and biosensing (Zhao et al., 2015).
- Metabolic Engineering for Acid Production : Research on the microbial production of isocitric acid, a biochemical reagent, can offer insights into the microbial synthesis and potential therapeutic applications of Isorumelenic acid. These studies explore microbial synthesis, regulation of enzymes, and product purification (Kamzolova & Morgunov, 2019).
Analytical Techniques in Research
- Electrophoresis and Isoelectric Focusing : Techniques like isoelectric focusing and electrophoresis are used in the analysis of biomolecules, which can be applicable in studying the properties of Isorumelenic acid. Such methods are essential in identifying and characterizing various substances (Thomas et al., 1977).
Eigenschaften
IUPAC Name |
(9Z,13E,15Z)-octadeca-9,13,15-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,9-10H,2,7-8,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOBRTYMNNYVNT-NZCJRGAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\CC/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isorumelenic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9h-Pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B3256117.png)
![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)
![4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B3256129.png)
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)







